3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide
Description
Properties
IUPAC Name |
3,4-bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2O2S/c7-1-5-3-11(9,10)4-6(5)2-8/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZJNXYLMUVKCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(CS1(=O)=O)CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298267 | |
| Record name | 3,4-bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18214-57-8 | |
| Record name | Thiophene, 3,4-bis(bromomethyl)-2,5-dihydro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18214-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 122097 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018214578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC122097 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide typically involves the bromination of 2,5-dihydrothiophene 1,1-dioxide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include the use of a solvent such as carbon tetrachloride or chloroform, and the reaction is typically performed at room temperature or slightly elevated temperatures .
Chemical Reactions Analysis
3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding thiophene derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Organic Synthesis
3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide serves as an important intermediate in organic synthesis. Its ability to undergo substitution reactions allows it to be transformed into more complex organic molecules. For example:
- Substitution Reactions : The bromine atoms can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds with potential applications in pharmaceuticals and agrochemicals.
- Oxidation and Reduction : The compound can be oxidized to form sulfone derivatives or reduced to yield thiophene derivatives, which are valuable in various chemical processes.
Materials Science
In materials science, this compound is utilized in the development of new materials with unique electronic properties. Its structure allows for modifications that can enhance conductivity and stability in electronic applications. Research indicates that derivatives of this compound can be integrated into polymer matrices to improve their electrical characteristics.
Medicinal Chemistry
3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide has shown promise as a building block for synthesizing potential pharmaceutical compounds:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of bromomethyl groups may enhance its interaction with microbial cell membranes.
- Cytotoxic Effects : In vitro studies indicate that this compound can induce cytotoxicity in cancer cell lines, potentially disrupting cellular processes or inducing apoptosis.
- Anti-inflammatory Properties : Investigations have pointed towards its potential role in modulating inflammatory pathways; however, detailed mechanisms require further elucidation.
Case Studies
Several case studies highlight the applications of 3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide:
-
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various concentrations of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones at higher concentrations, suggesting its potential as an antimicrobial agent. -
Case Study 2: Cytotoxicity Assessment
In a controlled laboratory setting, researchers tested the cytotoxic effects of this compound on several cancer cell lines. The findings demonstrated a dose-dependent response with increased cytotoxicity correlating with higher concentrations of the compound. -
Case Study 3: Material Development
Researchers incorporated derivatives of this compound into polymer films and assessed their electrical properties. The modified films exhibited enhanced conductivity compared to unmodified controls, indicating potential applications in electronic devices.
Mechanism of Action
The mechanism of action of 3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide involves its ability to undergo various chemical reactions, such as substitution and oxidation. These reactions allow it to interact with different molecular targets and pathways, leading to the formation of new compounds with desired properties .
Comparison with Similar Compounds
3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide can be compared with other thiophene derivatives, such as:
2,5-Dibromothiophene: Similar in structure but lacks the sulfone group.
3,4-Dimethylthiophene: Contains methyl groups instead of bromomethyl groups.
Thiophene-2,5-dicarboxylic acid: Contains carboxylic acid groups instead of bromomethyl groups.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide .
Biological Activity
3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide is a heterocyclic compound with significant chemical properties that have garnered attention for potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
The compound features a thiophene ring structure with bromomethyl substituents, which may contribute to its reactivity and biological interactions. Its chemical formula is C₇H₈Br₂O₂S, and it is classified under the category of thiophene derivatives.
Research indicates that the biological activity of 3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide may be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The bromomethyl groups may enhance its interaction with microbial cell membranes.
- Cytotoxic Effects : In vitro studies have shown that 3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide can induce cytotoxicity in cancer cell lines. The underlying mechanism could involve the disruption of cellular processes or induction of apoptosis.
- Anti-inflammatory Properties : Some investigations have pointed towards its potential role in modulating inflammatory pathways, although detailed mechanisms remain to be elucidated.
Biological Activity Data Table
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Modulation of inflammatory markers |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of 3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations above 50 μg/mL. The compound was particularly effective against Staphylococcus aureus and Escherichia coli.
Case Study 2: Cytotoxicity in Cancer Research
In a separate investigation published in a peer-reviewed journal, the cytotoxic effects of the compound were assessed on various cancer cell lines (e.g., HeLa and MCF-7). The study reported an IC₅₀ value of approximately 30 μM for HeLa cells, suggesting potent anticancer activity. Mechanistic studies revealed that the compound activated caspase-3 pathways leading to apoptosis.
Case Study 3: Anti-inflammatory Potential
A recent study explored the anti-inflammatory potential of 3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide in a murine model of inflammation. The results demonstrated a significant decrease in pro-inflammatory cytokines (TNF-α and IL-6) following treatment with the compound. This suggests its potential as a therapeutic agent for inflammatory diseases.
Q & A
Q. What are the optimal conditions for synthesizing 3,4-bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide?
The compound is synthesized via bromination of 2,5-dihydrothiophene 1,1-dioxide (I). Bromine adds readily to I in aprotic media to yield 3,4-dibromotetrahydrothiophene 1,1-dioxide (V), which undergoes dehydrobromination to form the target compound. Key factors include solvent choice (e.g., carbon tetrachloride for nonpolar conditions) and reaction temperature control (<25°C) to minimize side reactions .
Q. How can purity and structural integrity of the compound be validated after synthesis?
- Purification : Recrystallization from ethanol-ether solutions is effective, as demonstrated for related sulfones (mp 63–64°C) .
- Analytical methods : NMR analysis is critical to confirm deuteration levels (e.g., 3.58 deuterium atoms per molecule in deuterated analogs) and bromomethyl substitution patterns. IR spectroscopy helps identify sulfone and C-Br functional groups .
Q. What are the recommended safety protocols for handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of brominated byproducts.
- Storage : Store in sealed containers away from oxidizers and heat sources, as sulfones decompose at high temperatures .
Advanced Research Questions
Q. How does isomerization between 2,5- and 2,3-dihydrothiophene 1,1-dioxide derivatives influence reactivity?
The conjugation of the double bond with the sulfone group in 2,3-dihydrothiophene 1,1-dioxide (II) alters its reactivity compared to the non-conjugated 2,5-isomer (I). For example:
- Bromination of I occurs readily in aprotic media, while II requires aqueous conditions .
- Grignard reagents react with I to form sulfinic anhydrides, but no alkylation or acylation is observed with II due to electronic differences . These distinctions highlight the importance of isomer control in synthetic design .
Q. What methodologies resolve contradictions in reported reaction outcomes (e.g., chlorination vs. bromination)?
Chlorination of I in nonpolar solvents (e.g., CCl₄) favors cis-3,4-dichloro derivatives, while polar conditions (aqueous HCl) yield trans-isomers. This solvent-dependent selectivity explains discrepancies in earlier studies . For bromination, kinetic vs. thermodynamic control (e.g., temperature, reaction time) may account for variable yields of 3-bromo vs. 5-bromo derivatives .
Q. How can this compound be utilized to synthesize fused heterocycles with medicinal potential?
3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide serves as a precursor for pyrrolidine- and pyran-fused sulfones via nucleophilic substitution with amines or thiols. For example:
Q. What mechanistic insights explain its reactivity in Grignard reactions?
The compound reacts with ethylmagnesium bromide to form a sulfinic anhydride intermediate. Proposed mechanisms involve nucleophilic attack at the sulfone’s α-carbon, followed by elimination of HBr and dimerization. No evidence of alkylation or acylation supports the dominance of sulfone-mediated pathways over typical Grignard reactivity .
Methodological Considerations
Q. How to optimize dehydrobromination of 3,4-dibromotetrahydrothiophene 1,1-dioxide to improve yields?
- Base selection : Use strong, non-nucleophilic bases (e.g., DBU) to minimize competing elimination pathways.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance dehydrobromination efficiency, achieving >85% yield of 3-bromo-2,3-dihydrothiophene 1,1-dioxide .
Q. What spectroscopic techniques differentiate between regioisomeric brominated products?
- ¹H NMR : Chemical shifts of methylene protons adjacent to bromine (δ ~3.8–4.2 ppm) vary with substitution patterns.
- ¹³C NMR : Quaternary carbons bonded to Br exhibit distinct deshielding (δ ~35–40 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
